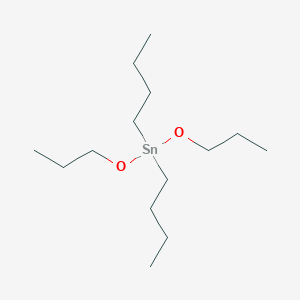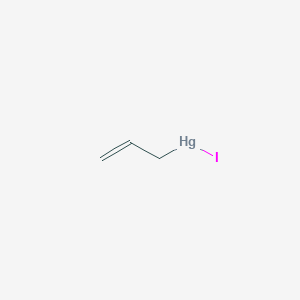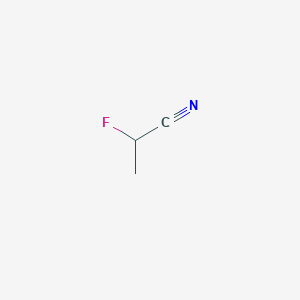![molecular formula C10H16Cl3NS2 B14745349 [(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate CAS No. 4950-34-9](/img/structure/B14745349.png)
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate is an organosulfur compound with the molecular formula C₁₀H₁₆Cl₃NS₂ and a molecular weight of 320.735 g/mol . This compound is known for its unique chemical structure, which includes a trichlorinated pentenyl group and a diethylcarbamodithioate moiety. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate can be synthesized through the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
This reaction produces sodium diethylcarbamodithioate, which can then be reacted with 5,5,5-trichloropent-2-enyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds.
Substitution: The trichloropent-2-enyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and other sulfur-containing compounds.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to chelate metal ions.
Industry: Utilized in the production of pesticides and as a vulcanization accelerator in rubber manufacturing.
Mechanism of Action
The mechanism of action of [(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and antifungal effects. The compound can also inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Sodium diethylcarbamodithioate: Similar in structure but lacks the trichloropent-2-enyl group.
Silver diethylcarbamodithioate: Contains a silver ion instead of the trichloropent-2-enyl group.
Methyl-N,N-diethylcarbamodithioate: Similar but with a methyl group instead of the trichloropent-2-enyl group.
Uniqueness
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate is unique due to its trichloropent-2-enyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to undergo specific chemical reactions and interact with biological targets, making it valuable in various applications.
Properties
CAS No. |
4950-34-9 |
|---|---|
Molecular Formula |
C10H16Cl3NS2 |
Molecular Weight |
320.7 g/mol |
IUPAC Name |
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H16Cl3NS2/c1-3-14(4-2)9(15)16-8-6-5-7-10(11,12)13/h5-6H,3-4,7-8H2,1-2H3/b6-5- |
InChI Key |
XPUHWBLVEZBGOF-WAYWQWQTSA-N |
Isomeric SMILES |
CCN(CC)C(=S)SC/C=C\CC(Cl)(Cl)Cl |
Canonical SMILES |
CCN(CC)C(=S)SCC=CCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)



![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)

![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)

![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)

![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)


